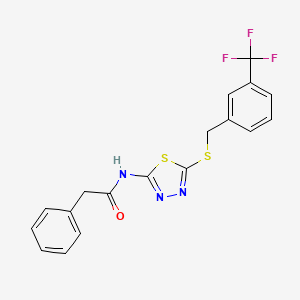

2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a thiadiazole ring, and an acetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions. The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions, often using trifluoromethylbenzyl halides as starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo a variety of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under certain conditions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiadiazole ring or other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions used but can include modified thiadiazole derivatives, sulfoxides, sulfones, and various substituted acetamides.

Applications De Recherche Scientifique

Anticancer Activity

Research has highlighted the anticancer properties of thiadiazole derivatives, including 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide. A study involving derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide demonstrated that these compounds exhibited cytotoxic effects against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Although none surpassed the efficacy of doxorubicin, specific derivatives showed promising results .

Antimicrobial Activity

Thiadiazole compounds have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the phenyl ring or thiadiazole moiety can lead to significant changes in biological activity. For instance, modifications such as ortho-chloro or meta-methoxy groups have been associated with enhanced anticancer activity .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and biological targets. These studies help predict the affinity and orientation of the compound within active sites of enzymes or receptors involved in cancer progression or microbial resistance .

Potential Applications

The diverse biological activities exhibited by this compound suggest several potential applications:

- Cancer Treatment : As a lead compound for developing new anticancer agents.

- Antimicrobial Agents : For treating infections caused by resistant bacterial strains.

- Pharmacological Research : As a tool for studying biochemical pathways involved in cancer and microbial pathogenesis.

Mécanisme D'action

The mechanism by which 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating them. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which could influence its bioactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

- 2-phenyl-1,3,4-thiadiazole

- 5-(trifluoromethyl)-1,3,4-thiadiazole

- N-(benzylthio)-1,3,4-thiadiazole

Uniqueness

What sets 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide apart is the combination of the trifluoromethyl group and the thiadiazole ring, which can confer unique properties such as enhanced stability and specific biological activity. This makes it a valuable compound for further research and development in various fields.

Activité Biologique

2-Phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving thiadiazole derivatives. The general synthetic pathway includes the formation of thiadiazole rings followed by acetamide functionalization. The molecular structure can be represented as follows:

This structure contains a trifluoromethyl group which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated its effects on various cancer cell lines including PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The results showed that certain derivatives induced apoptosis through the caspase pathway, suggesting a mechanism of action that involves programmed cell death.

| Cell Line | Compound Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| PC3 | 4b | 5.2 | Caspase activation |

| MCF7 | 4c | 4.8 | Caspase activation |

| SKNMC | 4a | 6.0 | Caspase activation |

The compounds showed superior activity compared to standard chemotherapeutics like doxorubicin, particularly in their ability to activate caspases 3 and 9 in the MCF7 cell line .

Enzyme Inhibition

In addition to anticancer activity, studies have demonstrated that these compounds can inhibit human carbonic anhydrases (hCA I and hCA II). The inhibition was assessed using both in vitro assays and computational modeling. Compounds exhibited better inhibitory effects than traditional inhibitors such as acetazolamide .

| Enzyme | Compound Tested | Inhibition (%) |

|---|---|---|

| hCA I | 6a | 85 |

| hCA II | 6c | 78 |

These findings suggest potential applications in treating conditions like glaucoma and edema where carbonic anhydrase inhibitors are beneficial.

Acetylcholinesterase Inhibition

The biological activity extends to the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Certain derivatives showed promising results in inhibiting AChE, which could be relevant for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several case studies have explored the biological efficacy of this compound:

- Study on Apoptosis Induction : A study focused on the induction of apoptosis in cancer cells using derivatives of the compound. It was found that compounds with halogen substitutions significantly enhanced caspase activation compared to non-substituted analogs .

- Inhibition Studies : Another investigation assessed the enzyme inhibitory profile of these compounds against hCA I and II. Results indicated that modifications in the thiadiazole ring structure could lead to enhanced inhibitory activities .

Propriétés

IUPAC Name |

2-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c19-18(20,21)14-8-4-7-13(9-14)11-26-17-24-23-16(27-17)22-15(25)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZOMSHQUAWNBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.